

# 3-Bromoimidazo[1,2-a]pyridine CAS number and structure

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## Compound of Interest

Compound Name: 3-Bromoimidazo[1,2-a]pyridine

Cat. No.: B1267429

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## Technical Guide: 3-Bromoimidazo[1,2-a]pyridine

An In-depth Overview for Chemical and Pharmaceutical Research

This technical guide provides comprehensive information on **3-Bromoimidazo[1,2-a]pyridine**, a key heterocyclic intermediate in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, structure, synthesis, and biological significance.

## Core Compound Identification

**3-Bromoimidazo[1,2-a]pyridine** is a fused bicyclic heteroaromatic compound. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.<sup>[1][2]</sup> The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, making it a valuable building block for creating diverse chemical libraries.

Chemical Structure:

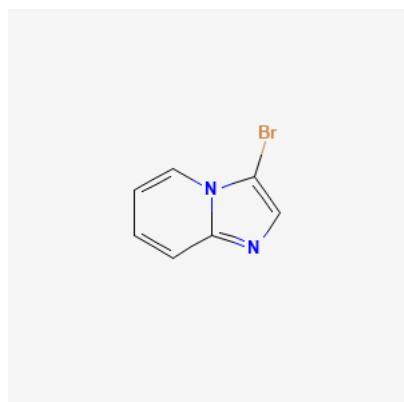


Figure 1: 2D Chemical Structure

## Physicochemical and Spectroscopic Data

Quantitative data for **3-Bromoimidazo[1,2-a]pyridine** is summarized below. This information is crucial for its identification, purification, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	4926-47-0	<a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	197.03 g/mol	<a href="#">[3]</a>
IUPAC Name	3-bromoimidazo[1,2-a]pyridine	<a href="#">[3]</a>
Appearance	Light yellow to brown solid	<a href="#">[4]</a>
Melting Point	90-95 °C	
SMILES	C1=CC2=NC=C(N2C=C1)Br	<a href="#">[3]</a>
InChIKey	APYSHMNJHJR IDR- UHFFFAOYSA-N	<a href="#">[3]</a>
Predicted Density	1.69 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Predicted pKa	3.85 ± 0.50	<a href="#">[4]</a>
<sup>1</sup> H NMR Spectroscopy	Spectra available from chemical suppliers and databases.	<a href="#">[5]</a>
<sup>13</sup> C NMR Spectroscopy	Spectra available from chemical suppliers and databases.	<a href="#">[3]</a>

## Experimental Protocols: Synthesis

The synthesis of 3-substituted imidazo[1,2-a]pyridines is well-established. A common and reliable method involves the condensation of a 2-aminopyridine with an  $\alpha$ -haloketone or equivalent three-carbon electrophile, followed by cyclization. Below is a representative protocol for the synthesis of related structures, which can be adapted for 3-bromo-substituted analogs.

### Protocol: Synthesis via Electrophilic Bromination

This two-step protocol involves the initial synthesis of the imidazo[1,2-a]pyridine core followed by regioselective bromination.

### Step 1: Synthesis of Imidazo[1,2-a]pyridine

- To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 eq, 40% wt. solution in water).
- Heat the reaction mixture to reflux (approx. 80-100 °C) for 2-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate (NaHCO<sub>3</sub>).
- Extract the product with an organic solvent like ethyl acetate or dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield imidazo[1,2-a]pyridine.

### Step 2: Bromination at the C-3 Position

- Dissolve the synthesized imidazo[1,2-a]pyridine (1.0 eq) in a solvent such as chloroform or acetic acid.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Quench the reaction with an aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.

- Concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain **3-Bromoimidazo[1,2-a]pyridine**.

## Biological Significance and Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.

### Antitubercular Activity: Inhibition of QcrB

A significant finding in drug development is the identification of imidazo[1,2-a]pyridines as potent inhibitors of *Mycobacterium tuberculosis*.<sup>[6][7]</sup> The mechanism of action involves the targeting of QcrB, a subunit of the ubiquinol cytochrome c reductase (bc1 complex) in the electron transport chain.<sup>[6][8][9]</sup> Inhibition of this complex disrupts cellular respiration and ATP synthesis, leading to bacterial death. This targeted action makes the imidazo[1,2-a]pyridine scaffold a promising lead for developing new anti-TB drugs to combat resistant strains.<sup>[6]</sup>

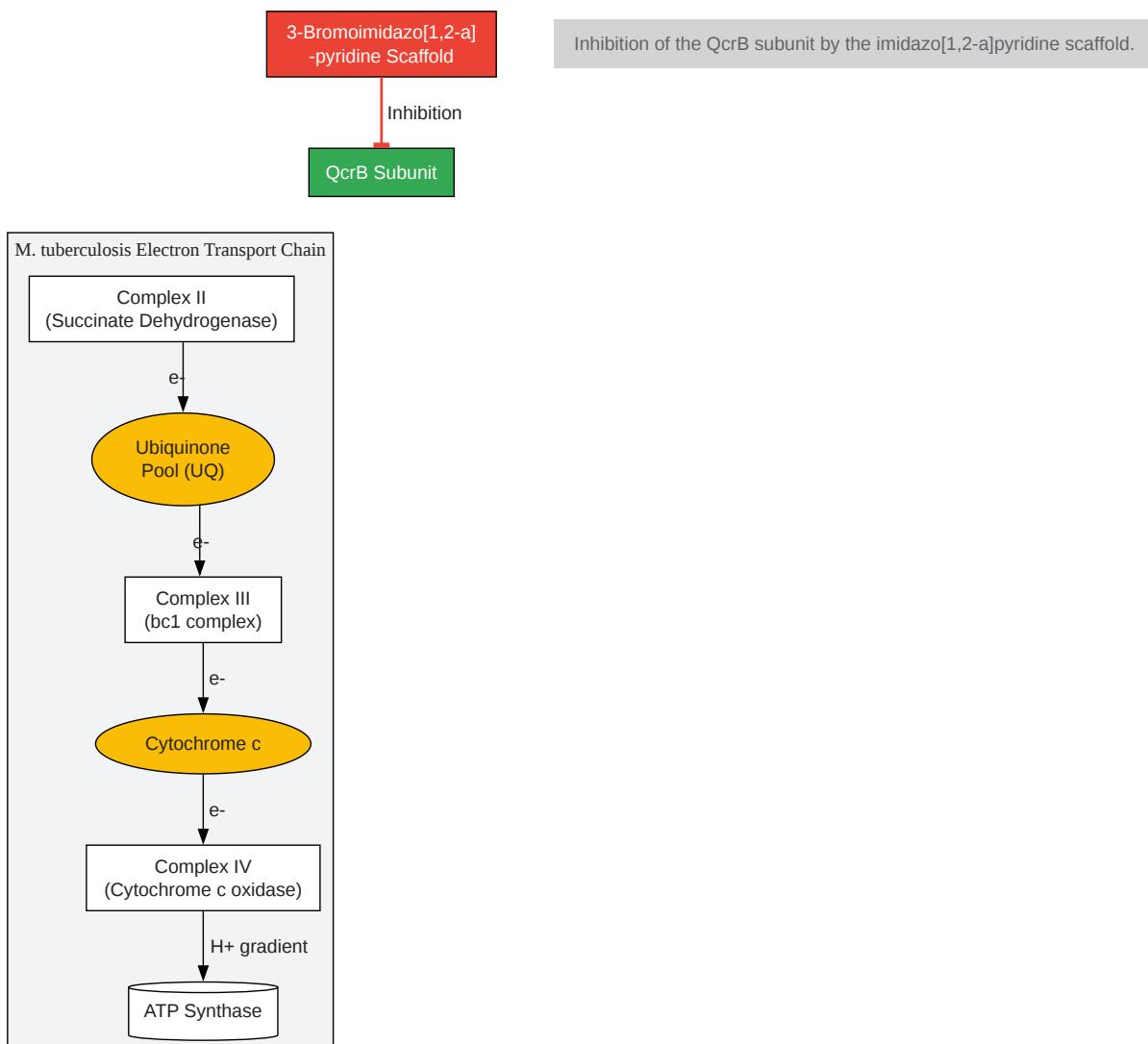


Diagram 1: Inhibition of the QcrB subunit by the imidazo[1,2-a]pyridine scaffold.

## Anticancer Activity: Signaling Pathway Modulation

Derivatives of imidazo[1,2-a]pyridine have been investigated as potent anticancer agents.<sup>[1]</sup>

Studies have shown that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.<sup>[10]</sup> The mechanism often involves the modulation of key signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR and STAT3/NF-κB pathways.<sup>[10][11]</sup> By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can suppress tumor growth, highlighting their potential in oncology drug development.

Workflow for drug discovery using the 3-bromoimidazo[1,2-a]pyridine core.



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Diagram 2: Workflow for drug discovery using the **3-bromoimidazo[1,2-a]pyridine** core.

## Safety and Handling

**3-Bromoimidazo[1,2-a]pyridine** is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.<sup>[3]</sup> Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. It should be handled in a well-ventilated area or a chemical fume hood.

Hazard Class (GHS)	Code
Acute Toxicity, Oral	H302 (Harmful if swallowed)
Skin Irritation	H315 (Causes skin irritation)
Eye Irritation	H319 (Causes serious eye irritation)
STOT - Single Exposure	H335 (May cause respiratory irritation)

Data sourced from aggregated GHS information.[\[3\]](#) Store in a cool, dry, dark place in a tightly sealed container.[\[4\]](#)

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